molecular formula C6H4BrNO3 B183274 4-Bromo-2-nitrophenol CAS No. 7693-52-9

4-Bromo-2-nitrophenol

Cat. No.: B183274
CAS No.: 7693-52-9
M. Wt: 218 g/mol
InChI Key: CUTFAPGINUFNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-nitrophenol (CAS Number: 7693-52-9) is a chemical compound with the molecular formula C6H4BrNO3 . It is also known by other names such as 2-Nitro-4-bromophenol and Phenol, 4-bromo-2-nitro .


Synthesis Analysis

The synthesis of this compound has been studied in various contexts. One method involves the Suzuki coupling of this compound with boronic acid . Another method involves the nitration of 4-Bromo-2,5-dichlorophenol catalyzed by nitrous acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Oc1ccc(Br)cc1N+[O-] . The compound has a molecular weight of 218.00 g/mol . The structure can also be viewed in 3D conformer .


Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it undergoes Suzuki coupling with boronic acid . It also undergoes an unusually facile rearrangement during nitration .


Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It has a molecular weight of 218.00 g/mol . The compound has a melting point of 88.0 to 92.0°C .

Scientific Research Applications

  • Model Substrate in Metabolic Studies : 4-Nitrophenol is used as a model substrate to investigate the influence of various conditions on drug metabolism. For instance, a study developed an ion-pair HPLC method for quantitating 4-nitrophenol and its conjugates, demonstrating its utility in studying drug metabolism in animal studies (Almási, Fischer, & Perjési, 2006).

  • Chemical Reaction Studies : The bromate-4-nitrophenol reaction, for example, undergoes spontaneous oscillations under various conditions. This reaction's behavior in different environments, including the influence of ferroin, has been studied extensively (Bell & Wang, 2015).

  • Environmental Toxicity and Degradation : Research has been conducted on the toxic effects of nitrophenols on anaerobic systems, highlighting their impact on the environment and wastewater treatment processes. Studies have investigated the removal and biodegradation of nitrophenols in various systems (Haghighi Podeh, Bhattacharya, & Qu, 1995; Uberoi & Bhattacharya, 1997).

  • Synthesis and Analytical Method Development : There are studies on the synthesis of compounds like 2-Bromo-4-nitrophenol and the development of analytical methods, demonstrating the chemical's role in research and industrial applications (Zi-ying, 2008; Thawarkar, Thombare, Munde, & Khupse, 2018).

  • Photocatalytic Activities and Electrochemical Applications : The photocatalytic degradation of nitrophenol compounds and their detection through electrochemical methods are other significant areas of research. Studies have developed nanocatalysts and electrochemical sensors for these purposes (Chakraborty, Bhanjana, Kannu, Kaur, Sharma, Kaur, Kaushik, & Chaudhary, 2021; He, Tian, Wu, Liu, Li, Deng, & Chen, 2019).

Safety and Hazards

4-Bromo-2-nitrophenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is also suspected of causing genetic defects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and wearing protective equipment .

Future Directions

While specific future directions for 4-Bromo-2-nitrophenol are not mentioned in the search results, its use in Suzuki coupling reactions suggests potential applications in organic synthesis .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-nitrophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, which may further participate in subsequent biochemical reactions. Additionally, this compound can act as an inhibitor of certain enzymes, affecting their catalytic activity and altering metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can induce the production of reactive oxygen species (ROS), leading to oxidative damage and activation of stress response pathways. Furthermore, this compound can modulate gene expression by affecting transcription factors and signaling molecules, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzymatic activity, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in phosphorylation cascades and downstream signaling events. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have distinct biological activities. The temporal effects of this compound also depend on its concentration and exposure duration, with prolonged exposure potentially resulting in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to its biotransformation and detoxification. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 and glutathione S-transferase play crucial roles in the metabolism of this compound, facilitating its conversion to more water-soluble and excretable forms. These metabolic pathways are essential for the elimination of the compound from the body and the prevention of its accumulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its biological activity. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of this compound to specific organelles is often mediated by post-translational modifications or the presence of targeting signals. For example, the compound may undergo phosphorylation or acetylation, which can influence its localization and interaction with other biomolecules. The subcellular distribution of this compound can affect its ability to modulate cellular processes and exert its biochemical effects .

Properties

IUPAC Name

4-bromo-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTFAPGINUFNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227717
Record name Phenol, 4-bromo-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7693-52-9
Record name 4-Bromo-2-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7693-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-nitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-BROMO-2-NITROPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-bromo-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromo-2-nitrophenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNK5JLK3FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-nitrophenol
Reactant of Route 2
4-Bromo-2-nitrophenol
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-nitrophenol
Reactant of Route 4
4-Bromo-2-nitrophenol
Reactant of Route 5
4-Bromo-2-nitrophenol
Reactant of Route 6
4-Bromo-2-nitrophenol
Customer
Q & A

Q1: What is unique about the coordination behavior of the aminophenol ligand containing the 4-bromo-2-nitrophenol group in the presence of Holmium (III)?

A1: The research highlights two distinct coordination modes of the aminophenol ligand with Holmium (III) [, ]. In one instance, the ligand acts as a hexadentate, meaning it binds to the metal ion through six donor atoms. In the other instance, the ligand acts as a monodentate, binding through only one donor atom. This dual behavior is unusual and has not been widely reported for similar ligands. This leads to a coordination number of 7 for the Holmium (III) ion, resulting in a capped trigonal prism geometry.

Q2: Why is the observation of a rearrangement during the nitration of 4-bromo-2,5-dichlorophenol significant?

A2: While the provided abstracts don't describe the specific rearrangement observed [, ], they emphasize its unusual ease. Such rearrangements during nitration reactions can provide valuable insights into reaction mechanisms and the influence of substituents on aromatic ring reactivity. Understanding these rearrangements can help chemists design more efficient syntheses and predict product outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.